(2R)-Flavanomarein CAS number and molecular weight.
(2R)-Flavanomarein CAS number and molecular weight.
High-Purity Isookanin Glycoside for Metabolic & Cytoprotective Research [1]
Chemical Identity & Physicochemical Properties[2][3][4][5]
(2R)-Flavanomarein is a bioactive flavonoid glycoside belonging to the flavanone subclass. It is chemically defined as the 7-O-glucoside of isookanin. A critical structural feature is the chiral center at the C2 position of the flavanone ring, which distinguishes it from its chalcone tautomer, Marein.
While the generic CAS 577-38-8 is often cited for "Flavanomarein" (frequently implying the natural (2S)-configuration common to flavanones), the specific (2R)-enantiomer is distinguished in high-precision chemical catalogs by CAS 56389-87-8 . Researchers must verify stereochemistry, as the flavanone ring is prone to racemization or equilibrium with the open-ring chalcone form in solution.
Key Data Table[6]
| Property | Specification |
| Common Name | (2R)-Flavanomarein |
| Synonyms | Isookanin 7-O-glucoside; (2R)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
| CAS Number | 56389-87-8 (Specific to (2R)-isomer); 577-38-8 (General/Natural (2S)) |
| Molecular Weight | 450.39 g/mol |
| Molecular Formula | C₂₁H₂₂O₁₁ |
| Chiral Center | C2 (R-configuration) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.[2] |
| Appearance | Yellow to off-white amorphous powder |
| Source | Coreopsis tinctoria (Snow Chrysanthemum), Coreopsis lanceolata |
Biosynthesis & Structural Dynamics
The biosynthesis of (2R)-Flavanomarein occurs via the phenylpropanoid pathway, diverging at the chalcone stage. A unique aspect of this compound is its dynamic relationship with Marein (Okanin 4'-O-glucoside).
The Chalcone-Flavanone Isomerization
In aqueous solution, particularly under varying pH, the open-ring chalcone (Marein ) and the closed-ring flavanone (Flavanomarein ) exist in equilibrium.
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Marein (Chalcone): Characterized by an open C3 bridge and a double bond.
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Flavanomarein (Flavanone): Formed by the Michael-type intramolecular addition of the phenolic hydroxyl group to the α,β-unsaturated ketone. This cyclization creates the chiral center at C2.
In Coreopsis tinctoria, this process is enzymatically regulated by Chalcone Isomerase (CHI) , which typically yields the (2S)-flavanone. The presence or isolation of the (2R)-enantiomer suggests either specific enzymatic activity (rare (2R)-specific CHI) or chemical epimerization during extraction.
Biosynthetic Pathway Diagram[8]
Figure 1: Biosynthetic pathway illustrating the critical equilibrium between the chalcone Marein and the flavanone Flavanomarein.[2]
Isolation & Purification Protocol
High-purity isolation of (2R)-Flavanomarein requires preventing the hydrolysis of the glycosidic bond and managing the chalcone-flavanone equilibrium. The following protocol is optimized for extraction from Coreopsis tinctoria flowers.
Reagents & Equipment[10]
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Raw Material: Dried Coreopsis tinctoria capitula (flowers).
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Solvents: Methanol (HPLC grade), Ethanol (95%), Formic Acid, Water (Milli-Q).
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Stationary Phases: Diaion HP-20 macroporous resin, Sephadex LH-20, ODS-C18 silica gel.
Step-by-Step Methodology
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Extraction:
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Pulverize dried flowers (1.0 kg) into a coarse powder.
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Extract with 70% Ethanol (10 L) under reflux for 2 hours (x3 cycles).
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Concentrate the combined filtrate under reduced pressure at 50°C to obtain the crude extract.
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Partitioning & Enrichment:
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Suspend crude extract in water.
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Load onto a Diaion HP-20 column.
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Elute sequentially with H₂O, 30% EtOH, 50% EtOH, and 95% EtOH.
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Collect the 50% Ethanol fraction (rich in flavonoids).
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Chromatographic Separation:
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Step A (Silica Gel): Subject the 50% fraction to silica gel column chromatography using a gradient of CHCl₃:MeOH (10:1 → 1:1). Collect fractions containing the target (monitor via TLC/HPLC).
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Step B (Sephadex LH-20): Purify the flavonoid-rich sub-fraction on Sephadex LH-20 using MeOH:H₂O (1:1) to remove chlorophyll and polymeric impurities.
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Final Purification (Preparative HPLC):
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Column: C18 Reverse Phase (e.g., 250 x 20 mm, 5 µm).
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Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).
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Gradient: 15% A to 35% A over 40 minutes.
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Detection: UV at 280 nm (Flavanone) and 370 nm (Chalcone check).
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Isolation: Collect the peak corresponding to Flavanomarein (typically elutes before Marein). Lyophilize immediately to prevent isomerization.
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Isolation Workflow Diagram
Figure 2: Step-by-step isolation protocol for obtaining high-purity (2R)-Flavanomarein.
Biological Potential & Mechanisms[11][12][13][14]
(2R)-Flavanomarein exhibits potent bioactivity, particularly in metabolic regulation and cytoprotection.
Anti-Diabetic & Nephroprotective Activity
Research indicates that (2R)-Flavanomarein mitigates diabetic nephropathy.[1][3][4] It inhibits the epithelial-mesenchymal transition (EMT) in renal tubular cells (HK-2 cells) induced by high glucose.
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Mechanism: It targets and inhibits Spleen Tyrosine Kinase (Syk) , blocking the downstream signaling cascades (e.g., NF-κB) that drive inflammation and fibrosis in the kidney.
Neuroprotection
The compound has demonstrated protective effects against oxidative stress in neuronal cells (e.g., PC12 cells) damaged by 6-OHDA, suggesting potential utility in neurodegenerative models like Parkinson's disease.
Antioxidant Capacity
As a polyphenol with a catechol moiety (3',4'-dihydroxyphenyl) on the B-ring, (2R)-Flavanomarein is a potent scavenger of reactive oxygen species (ROS), protecting pancreatic β-cells from oxidative injury.
References
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Zhang, N. N., et al. (2020).[3] "Flavanomarein inhibits high glucose-stimulated epithelial-mesenchymal transition in HK-2 cells via targeting spleen tyrosine kinase."[3] Scientific Reports, 10(1), 439.[3] Link
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Le, L., et al. (2019).[3] "The protective effects of the native flavanone flavanomarein on neuronal cells damaged by 6-OHDA."[3] Phytomedicine, 53, 193-204. Link
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MedChemExpress. "(2R)-Flavanomarein Product Datasheet." MCE Catalog. Link
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PubChem. "Flavanomarein Compound Summary." National Center for Biotechnology Information. Link
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ChemicalBook. "Flavanomarein CAS 577-38-8." Link
